Cas no 32857-07-1 (2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol)
32857-07-1 structure
Product Name:2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol
CAS No:32857-07-1
MF:C17H29NO
MW:263.418265104294
CID:917333
PubChem ID:224533
Update Time:2025-04-19
2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol Chemical and Physical Properties
Names and Identifiers
-
- 2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol
- 2,4-ditert-butyl-6-[(dimethylamino)methyl]phenol
- 2,4-di-tert-butyl-2-dimethylaminomethylphenol
- 2,4-di-tert-butyl-6-((dimethylamino)methyl)phenol
- 2,4-di-tert-butyl-6-(1,1-dimethylaminomethyl)phenol
- 2,4-di-tert-butyl-6-dimethylaminomethylphenol
- 2,4-di-tert-butyl-6-dimethylaminophenol
- 4,6-di-tert-butyl-2-dimethylaminomethylphenol
- AC1L5DD4
- AC1Q79JX
- CBDivE_008809
- ChemDiv1_022149
- NSC1308
- Oprea1_153359
- STOCK1S-07413
- HKFRBBJLBRGTLM-UHFFFAOYSA-N
- SMR000413380
- CCG-106894
- NSC13086
- NSC-13086
- AKOS001620787
- 2,4-di-t-butyl-6-dimethylaminomethylphenol
- SR-01000436322
- STK525410
- 32857-07-1
- 2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol
- DTXSID80279535
- MLS000776983
- SCHEMBL6057546
- HMS649O17
- SR-01000436322-1
- HMS2749B05
- CHEMBL1477888
-
- Inchi: 1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)15(19)14(10-13)17(4,5)6/h9-10,19H,11H2,1-8H3
- InChI Key: HKFRBBJLBRGTLM-UHFFFAOYSA-N
- SMILES: OC1=C(CN(C)C)C=C(C=C1C(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 263.22507
- Monoisotopic Mass: 263.224914549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47
- LogP: 4.04880
2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
32857-07-1 (2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol) Related Products
- 55955-99-2(2-(Dimethylamino)methyl-4-ethylbenzenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk